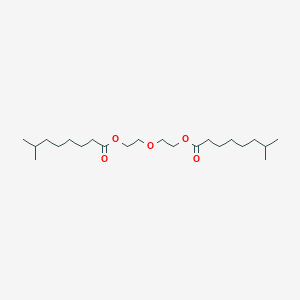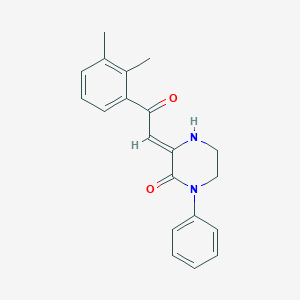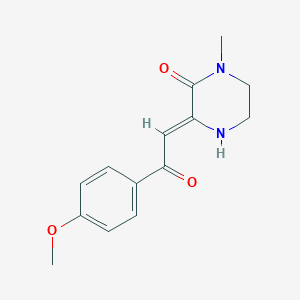
3-(2-(4-Fluorophenyl)-2-oxoethylidene)-1-methylpiperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(4-Fluorophenyl)-2-oxoethylidene)-1-methylpiperazinone, commonly known as FPOP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various research fields. FPOP is a photoactivatable crosslinker that can be used to study protein-protein interactions, protein-ligand interactions, and protein structure.
Mécanisme D'action
FPOP works by generating a highly reactive species, the hydroxyl radical, upon exposure to UV light. The hydroxyl radical can react with nearby amino acid residues on proteins, forming covalent bonds and crosslinking the proteins. FPOP can crosslink proteins in a site-specific manner, allowing for the identification of protein interaction interfaces and binding sites of small molecules.
Biochemical and Physiological Effects:
FPOP has been shown to have minimal effects on protein function and stability. FPOP can crosslink proteins without significantly altering their activity or structure. FPOP has been used to study the structure and function of various proteins, including enzymes, receptors, and transporters. FPOP has also been used to study protein interactions in living cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of FPOP include its ability to crosslink proteins in a site-specific manner, its minimal effects on protein function and stability, and its simple synthesis method. FPOP can be used to study protein interactions in both in vitro and in vivo settings. However, FPOP has some limitations, including its dependence on UV light for activation and its potential for non-specific crosslinking. FPOP can also be difficult to use in certain experimental settings, such as those involving membrane proteins or protein complexes.
Orientations Futures
There are several future directions for FPOP research. One direction is to develop new crosslinkers that can be activated by visible light, allowing for greater control over crosslinking reactions. Another direction is to improve the specificity of FPOP for certain amino acid residues, such as cysteine or lysine. FPOP can also be used in combination with other techniques, such as mass spectrometry or NMR spectroscopy, to study protein interactions and structures. Finally, FPOP can be applied in drug discovery research to identify new drug targets and develop new drugs.
Méthodes De Synthèse
FPOP can be synthesized by reacting 4-fluorobenzaldehyde with 1-methylpiperazine in the presence of acetic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then oxidized with potassium permanganate to yield FPOP. The synthesis of FPOP is relatively simple and can be performed in a laboratory setting.
Applications De Recherche Scientifique
FPOP has been widely used in various research fields due to its ability to crosslink proteins and study protein interactions. FPOP can be used to determine the binding sites of small molecules on proteins, identify protein-protein interaction interfaces, and study protein conformational changes. FPOP has also been used to study the structure of membrane proteins and protein complexes. FPOP has been applied in drug discovery research to identify potential drug targets and develop new drugs.
Propriétés
Numéro CAS |
178408-19-0 |
|---|---|
Nom du produit |
3-(2-(4-Fluorophenyl)-2-oxoethylidene)-1-methylpiperazinone |
Formule moléculaire |
C13H13FN2O2 |
Poids moléculaire |
248.25 g/mol |
Nom IUPAC |
(3Z)-3-[2-(4-fluorophenyl)-2-oxoethylidene]-1-methylpiperazin-2-one |
InChI |
InChI=1S/C13H13FN2O2/c1-16-7-6-15-11(13(16)18)8-12(17)9-2-4-10(14)5-3-9/h2-5,8,15H,6-7H2,1H3/b11-8- |
Clé InChI |
BVJIAOPWTLJFQJ-FLIBITNWSA-N |
SMILES isomérique |
CN1CCN/C(=C\C(=O)C2=CC=C(C=C2)F)/C1=O |
SMILES |
CN1CCNC(=CC(=O)C2=CC=C(C=C2)F)C1=O |
SMILES canonique |
CN1CCNC(=CC(=O)C2=CC=C(C=C2)F)C1=O |
Synonymes |
(3Z)-3-[2-(4-fluorophenyl)-2-oxo-ethylidene]-1-methyl-piperazin-2-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(5Z,8E,13Z)-1,21-Dihydroxy-17-(1-hydroxyethyl)-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacosa-8,11-dien-25-yl] 2,2-dimethylpropanoate](/img/structure/B222894.png)



![1-[(3,4-Dichloro-2-methoxyphenyl)sulfonyl]-4-(2-pyridinyl)piperazine](/img/structure/B222923.png)







